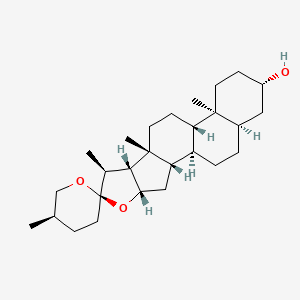

(25S)-5-beta-spirostan-3-beta-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9R,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1 |

InChI Key |

GMBQZIIUCVWOCD-WYYPCIAFSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Distribution in Plant Genera and Species

(25S)-5-beta-spirostan-3-beta-ol has been identified in a variety of plant families, often as a component of more complex steroidal saponins (B1172615). The following sections detail its presence in several key plant species, as documented in scientific literature.

Asparagus officinalis

Commonly known as garden asparagus, Asparagus officinalis is a source of various steroidal saponins. tandfonline.comvri.org.nz Phytochemical studies have confirmed the presence of sarsasapogenin (B1680783) as one of the sapogenins in this plant. tandfonline.com It often exists in a glycosylated form. For instance, Asparagoside F, a spirostanyl glycoside, is a derivative of sarsasapogenin where a complex sugar moiety is attached to the hydroxyl group at the 3-beta position. nih.gov The roots of Asparagus species, in particular, are noted for their saponin (B1150181) content. nih.gov Qualitative phytochemical screenings of Asparagus officinalis spears have revealed the presence of steroids and saponins, which are known to be biologically active compounds. researchgate.net

Table 1: Occurrence of this compound and related compounds in Asparagus officinalis

| Plant Part | Compound Type | Specific Compound(s) Identified |

| General | Steroidal Saponins | Sarsasapogenin |

| General | Spirostanyl Glycoside | Asparagoside F |

| Roots | Saponins | General saponins |

| Spears | Steroids, Saponins | General steroids and saponins |

Smilax Species

The genus Smilax, which includes various sarsaparilla plants, is a well-documented source of sarsasapogenin. wikipedia.org This compound has been isolated from numerous species within this genus, including Smilax china, Smilax officinalis, Smilax aspera, Smilax ornata, Smilax febrifuga, and Smilax aristolochiifolia. taylorandfrancis.comnih.gov In these plants, this compound typically occurs as a saponin, where it is bound to one or more sugar units. wikipedia.orgcaymanchem.com The rhizomes of Smilax species are particularly rich in these compounds. nih.govmade-in-china.com

Table 2: Selected Smilax Species Containing this compound

| Species | Common Name |

| Smilax china | China root |

| Smilax officinalis | Honduran sarsaparilla |

| Smilax aspera | Prickly ivy |

| Smilax ornata | Jamaican sarsaparilla |

| Smilax febrifuga | Ecuadorian sarsaparilla |

| Smilax aristolochiifolia | American sarsaparilla |

Anemarrhena Species

Anemarrhena asphodeloides, a member of the Asparagaceae family, is a prominent source of this compound. taylorandfrancis.comnih.gov The rhizomes of this plant, known in traditional Chinese medicine as "Zhi Mu," are commercially used for the extraction of sarsasapogenin. wikipedia.orgxcessbio.comulprospector.com Phytochemical analysis has shown that the rhizomes are predominantly composed of steroidal saponins, with sarsasapogenin being a key component. nih.gov The isolation process typically involves extracting the dried rhizome powder with ethanol (B145695), followed by hydrolysis to yield the aglycone, sarsasapogenin. nih.gov

Dioscorea collettii

While the genus Dioscorea is more famously known as a source of diosgenin (B1670711), another important steroidal sapogenin, some species also contain sarsasapogenin. nih.gov Research has indicated the presence of smilagenin (B1681833), the (25R) epimer of sarsasapogenin, in Dioscorea collettii. nih.gov It is important to note the stereochemical difference at the C-25 position between these two compounds.

Trigonella foenum-graecum

Fenugreek (Trigonella foenum-graecum) seeds and foliage contain a variety of steroidal sapogenins. While diosgenin is the major sapogenin, sarsasapogenin has been identified as a minor component. acs.orgnih.gov Gas chromatography-mass spectrometry (GC/MS) analysis of hydrolyzed extracts from both the seed and foliage of the 'Amber' cultivar of fenugreek has confirmed the presence of sarsasapogenin. acs.org Studies on the metabolic fate of fenugreek saponins have also identified sarsasapogenin, alongside other sapogenins like diosgenin and gitogenin, in fecal analysis after consumption, indicating the hydrolysis of saponins in the digestive tract. nih.gov

Table 3: Distribution of Key Sapogenins in Trigonella foenum-graecum

| Plant Part | Major Sapogenin | Minor Sapogenins Identified |

| Seeds | Diosgenin | Sarsasapogenin, Smilagenin, Gitogenin, Yuccagenin, Neogitogenin |

| Foliage | Diosgenin | Sarsasapogenin, Smilagenin |

Reineckia carnea

Reineckia carnea, a perennial herb in the Liliaceae family, is another plant source of spirostanol (B12661974) saponins with the (25S) configuration, which is characteristic of the sarsasapogenin structure. researchgate.netlookchem.com Phytochemical investigations of the whole plant have led to the isolation of several steroidal saponins and sapogenins. nih.govresearchgate.netresearchgate.net Among the identified compounds are derivatives of (1β, 3β, 5β, 25S)-spirostan-1, 3-diol, such as RCE-4, which is a glycoside of this aglycone. researchgate.netresearchgate.net Furthermore, a novel spirostanol sapogenin, (25S)-5β-spirostan-1β,3β,17α-triol, named reineckiagenin (B3029492) A, has been isolated from this plant. nih.gov The presence of these compounds underscores Reineckia carnea as a source of diverse (25S)-spirostanol derivatives.

Isolation Methodologies in Phytochemical Studies

The isolation of this compound and its glycosides from plant material involves a multi-step process combining extraction and chromatographic techniques.

The general procedure begins with the extraction of the dried and powdered plant material, typically using a solvent such as ethanol or methanol (B129727). nih.gov The resulting crude extract is then subjected to a series of purification steps. A common approach involves solvent-solvent partitioning to separate compounds based on polarity.

Column chromatography is the cornerstone of isolation. Silica (B1680970) gel is frequently used as the stationary phase, with a gradient elution system of solvents like chloroform (B151607) and methanol to separate the complex mixture into fractions of decreasing polarity. nih.gov For more challenging separations, such as distinguishing between 25R and 25S diastereomers, High-Performance Liquid Chromatography (HPLC) is employed. researchgate.net Specialized columns, such as C30 columns, have been found to offer superior efficiency for separating these types of isomers compared to standard C8 or C18 columns. researchgate.net

Once isolated, the structure of the pure compound is elucidated using a combination of spectroscopic methods. Mass Spectrometry (MS) is used to determine the molecular weight and formula. nih.gov A suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy experiments, including ¹H-¹H COSY, HSQC, and HMBC, are essential for determining the precise structure and stereochemistry of the aglycone and the nature and attachment points of any sugar moieties. nih.govnih.gov

Biosynthesis and Metabolic Pathways of 25s 5 Beta Spirostan 3 Beta Ol and Its Analogues

General Steroidal Saponin (B1150181) Biosynthetic Pathways

Steroidal saponins (B1172615) are a class of natural products characterized by a steroid aglycone linked to one or more sugar chains. researchgate.netresearchgate.net Their biosynthesis is a complex, multi-stage process that begins with fundamental building blocks and culminates in highly modified, structurally diverse molecules. researchgate.netnih.gov

The initial stages of steroidal saponin biosynthesis are shared with the synthesis of other terpenes and steroids, primarily utilizing the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. researchgate.netresearchgate.net These pathways produce the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The condensation of these units leads to the formation of the 30-carbon precursor, 2,3-oxidosqualene (B107256). researchgate.netresearchgate.net

The cyclization of 2,3-oxidosqualene is a critical branching point. In plants, it is typically cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol, the precursor to most plant sterols (phytosterols). nih.gov Through a series of enzymatic reactions, cycloartenol is converted into cholesterol or other phytosterols (B1254722) like β-sitosterol. nih.govmdpi.com This cholesterol then serves as the primary backbone for the biosynthesis of steroidal saponins. sciencedaily.com

The final stage involves a series of modifications to the sterol skeleton, including hydroxylation, oxidation, and glycosylation, which are catalyzed by various enzyme families, most notably Cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). researchgate.netnih.gov These modifications at different positions on the steroid side chain, such as C-16, C-22, and C-26, lead to the vast diversity of steroidal saponins found in nature. researchgate.netnih.gov

| Pathway Stage | Key Precursors/Intermediates | Primary Enzyme Classes | Outcome |

| Upstream Synthesis | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | - | Formation of 2,3-oxidosqualene |

| Cyclization | 2,3-oxidosqualene | Oxidosqualene cyclases (OSCs), e.g., Cycloartenol synthase (CAS) | Formation of cycloartenol |

| Sterol Formation | Cycloartenol | Various sterol-modifying enzymes | Synthesis of cholesterol/β-sitosterol |

| Downstream Modification | Cholesterol/β-sitosterol | Cytochrome P450s (CYP450s), Glycosyltransferases (UGTs) | Formation of diverse steroidal saponins |

Proposed Biosynthetic Routes for Spirostane-type Compounds within Plant Systems

The formation of the characteristic spiroketal structure of spirostane-type saponins, such as those derived from (25S)-5-beta-spirostan-3-beta-ol, involves specific and highly regulated enzymatic steps that diverge from the general pathway.

Spirostane-type saponins are structurally distinguished by a bicyclic spiroacetal moiety at the C-22 position. researchgate.net They are closely related to another class of steroidal saponins, the furostanes. The prevailing hypothesis suggests that spirostanol (B12661974) saponins are formed from furostanol saponins through a key enzymatic cyclization. mdpi.com

The formation of the spiroketal ring system is a feat of oxidative cyclization. scispace.comnih.gov This process is crucial for converting the open-chain precursor, cholesterol, into the rigid, polycyclic spirostane structure. Research has shown that this transformation is mediated by cytochrome P450 enzymes. nih.gov

In several plant species, including Paris polyphylla and Trigonella foenum-graecum, specific CYP450s have been identified that catalyze the oxidative spiroketalization of cholesterol to produce diosgenin (B1670711), a close analogue of sarsasapogenin (B1680783). nih.gov This process involves a series of hydroxylation reactions on the cholesterol side chain. Enzymes such as cholesterol C16/C22-monohydroxylase and cholesterol 26-hydroxylase are key players. mdpi.com These oxidative steps introduce the necessary functional groups that facilitate the subsequent intramolecular cyclization to form the spiroketal moiety. nih.govexlibrisgroup.com The mechanism likely involves radical intermediates generated by the high-valent iron centers of the P450 enzymes, which enable the formation of new carbon-oxygen bonds at unactivated positions. nih.gov

Glycosylation is a critical final step in the biosynthesis of saponins, profoundly influencing their solubility, stability, and biological properties. nih.gov This process is catalyzed by a large family of enzymes called UDP-dependent glycosyltransferases (UGTs). nih.gov

The initial glycosylation of the spirostane aglycone, such as this compound, typically occurs at the C-3 hydroxyl group. An enzyme known as 3-O-sterol glycosyltransferase (S3GT), which belongs to the UGT80 family, is responsible for transferring a sugar moiety (often glucose) to this position. mdpi.com

Following this initial step, further glycosylation can occur, leading to the formation of complex, branched sugar chains. nih.gov This serial glycosylation is catalyzed by other specific UGTs that act on the existing sugar chain, adding different sugar units like rhamnose, arabinose, or xylose at specific positions. nih.gov For example, studies in Paris polyphylla have identified UGTs that catalyze the formation of di- and tri-glycosides from a monoglycosylated precursor. nih.gov These enzymatic modifications, along with other potential reactions like acylation, contribute to the vast structural diversity of spirostanol saponins found across the plant kingdom. researchgate.netresearchgate.net

| Modification Type | Key Enzymes | Site of Action | Function |

| Spiroketal Formation | Furostanol glycoside 26-O-β-glucosidase (F26G) | C-26 Hydroxyl | Cleaves glucose to enable F-ring closure, converting furostanol to spirostanol. mdpi.com |

| Oxidative Cyclization | Cytochrome P450s (e.g., CYP90B, CYP72A) | Cholesterol Side Chain (C-16, C-22, C-26) | Hydroxylation and oxidation to facilitate spiroketal ring formation. mdpi.comnih.gov |

| Initial Glycosylation | 3-O-sterol glycosyltransferase (S3GT) | C-3 Hydroxyl | Attaches the first sugar moiety to the aglycone. mdpi.com |

| Sugar Chain Elongation | Various UDP-glycosyltransferases (UGTs) | Existing Sugar Chain | Adds subsequent sugar units to create complex oligosaccharide chains. nih.gov |

Chemical Synthesis and Derivatization Strategies of 25s 5 Beta Spirostan 3 Beta Ol

Role as a Precursor in Steroid Chemistry

(25S)-5-beta-Spirostan-3-beta-ol and its closely related analogue, diosgenin (B1670711), are fundamental precursors in the semi-synthesis of various steroid hormones. nih.govnih.gov Diosgenin, which has a double bond at the C5-C6 position and a (25R) configuration, has historically been a primary starting material for the industrial production of corticosteroids, androgens, and estrogens. nih.govmdpi.com The general synthetic pathway, famously known as the Marker degradation, allows for the conversion of the spirostan (B1235563) skeleton into a pregnane-type structure, which is the core of many essential hormones.

The process typically involves:

Acetylation of the 3-beta-hydroxyl group.

Acid-catalyzed cleavage of the spiroketal side chain (rings E and F) using acetic anhydride. This step opens the F-ring and results in the formation of a furostadiene intermediate.

Oxidative cleavage of the double bond in the side chain, which removes the side chain and establishes the desired C-17 acetyl group, yielding a key intermediate known as 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA). youtube.com

From 16-DPA, a variety of steroid hormones can be synthesized through further enzymatic or chemical transformations. For example, hydrogenation of the C16-C17 double bond, followed by hydrolysis of the acetate group, leads to pregnenolone. Pregnenolone is a central intermediate in the biosynthesis of progesterone, androgens (like testosterone), and glucocorticoids. youtube.comnih.gov The use of spirostanols like smilagenin (B1681833) and diosgenin from plant sources provides a cost-effective and abundant supply of the necessary steroid framework, making them indispensable in the pharmaceutical industry. nih.govmdpi.com

Chemical Manipulation and Derivatization for Analog Creation

The native structure of this compound provides a scaffold for extensive chemical modification to generate novel analogs with enhanced or targeted biological activities. nih.gov Derivatization strategies often focus on improving properties such as water solubility, bioavailability, and interaction with specific biological targets. nih.govontosight.ai

Introduction of Sugar Moieties

A primary strategy for creating derivatives is through glycosylation, the attachment of sugar units to the steroidal aglycone. ontosight.ai This process transforms the sapogenin into a saponin (B1150181). The nature, number, and linkage of the sugar moieties can profoundly influence the compound's physicochemical and biological properties. ontosight.aiontosight.ai

In laboratory and biological systems, enzymes such as UDP-glycosyltransferases (UGTs) are used to catalyze the sequential addition of sugars, creating diverse and complex carbohydrate chains. nih.gov These enzymes can exhibit remarkable substrate promiscuity, allowing for the generation of a wide panel of novel glycosides. nih.gov For instance, the attachment of a sugar chain at the C-3 hydroxyl group is a common modification found in nature. The resulting steroidal saponins (B1172615) often exhibit different biological activities compared to their parent aglycones. nih.gov

Table 1: Examples of Glycosylation on Spirostanol (B12661974) Skeletons

| Aglycone | Attached Sugar(s) | Resulting Compound Class | Reference |

|---|---|---|---|

| (25S)-5β-spirostan-3β-ol | Glucose, Galactose, Rhamnose, etc. | Steroidal Saponin | ontosight.ainih.gov |

| Diosgenin | Glucose, Glucuronic Acid | Diosgeninoside | researchgate.net |

Modifications at Specific Hydroxyl Positions

The hydroxyl group at the C-3 position is a primary site for chemical modification. However, additional hydroxyl groups can be introduced or existing ones can be manipulated to create a variety of polyhydroxylated analogs. These modifications can alter the molecule's polarity and its ability to interact with biological receptors.

Research has led to the isolation and synthesis of numerous spirostanol derivatives with multiple hydroxyl groups. For example, sapogenins with hydroxyl groups at the 1β, 2β, 3β, 4β, and 5β positions have been characterized. nih.gov The synthesis of these polyhydroxyspirostanols can be achieved through stereoselective reactions that introduce hydroxyl groups at specific locations on the steroid nucleus. Acid-catalyzed hydrolytic cleavage of epoxyspirostane derivatives has also been used to generate diol and triol analogs, demonstrating the utility of such methods in creating multifunctional steroid intermediates. nih.gov

Table 2: Examples of Hydroxyl Position Modifications

| Parent Compound | Modification | Resulting Compound | Reference |

|---|---|---|---|

| (25R)-5α,6α-epoxyspirostan-3β-ol | Dowex-catalyzed hydrolysis | (25R)-spirostan-3β,5α,6β-triol | nih.gov |

| 5β-spirost-25(27)-en-1β,3β-diol | Hydroxylation | 5β-spirost-25(27)-en-1β,2β,3β,5β-tetrol | nih.gov |

Stereochemical Modifications and Diastereomer Synthesis

The stereochemistry of the spirostanol skeleton, particularly at the C-25 position, is a critical determinant of its three-dimensional shape and biological function. This compound (smilagenin) and its (25R) diastereomer (tigogenin) are natural examples of this stereoisomerism. The synthesis and separation of specific diastereomers are key challenges and objectives in steroid chemistry. nih.gov

The configuration at C-25 can be determined using NMR spectroscopy. A notable method involves analyzing the chemical shift difference (Δδab) between the two geminal protons on C-26. For (25R) isomers, this difference is typically less than 0.48 ppm, whereas for (25S) isomers, it is greater than 0.57 ppm. researchgate.net

Synthetic strategies can be designed to control the stereochemistry at various centers. For example, the synthesis of different epoxide diastereomers, such as (25R)-5α,6α-epoxy and (25R)-5β,6β-epoxy derivatives, allows for the exploration of how stereochemistry at the A/B ring junction influences subsequent reactions and the formation of different polyhydroxylated products. nih.gov The ability to synthesize specific diastereomers is crucial for structure-activity relationship (SAR) studies, which aim to correlate the specific three-dimensional structure of a molecule with its biological activity.

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Definitive Structure Assignment

Spectroscopic analysis is fundamental to the characterization of (25S)-5-beta-spirostan-3-beta-ol, providing irrefutable evidence for its complex steroidal framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of this compound in solution and solid states. A variety of NMR experiments have been employed to assign the proton (¹H) and carbon (¹³C) signals, confirm the connectivity of the atoms, and define the molecule's three-dimensional structure.

1D NMR (¹H, ¹³C)

One-dimensional NMR provides the foundational data for the structural analysis of sarsasapogenin (B1680783).

The ¹H-NMR spectrum reveals key proton signals that are characteristic of the spirostane skeleton. For instance, in deuterated chloroform (B151607) (CDCl₃), the H-3 proton appears as a broad singlet at approximately δ 4.10 ppm. nih.gov The methylene (B1212753) protons at H-26 show distinct signals, with a doublet of doublets at δ 3.94 ppm and a doublet at δ 3.29 ppm. nih.gov The methyl groups also give rise to characteristic signals: two singlets for H-18 and H-19 at δ 0.75 and δ 0.97 ppm, respectively, and two doublets for the H-21 and H-27 methyl groups at δ 0.98 and δ 1.07 ppm. nih.gov The proton at the C-16 position is observed as a triplet of doublets at δ 4.40 ppm. nih.gov

The ¹³C-NMR spectrum provides complementary information, with signals corresponding to each of the 27 carbon atoms in the molecule. Key resonances include those for the methyl carbons C-18, C-19, C-21, and C-27, which appear at δ 16.2, 24.1, 14.5, and 16.6 ppm, respectively. nih.gov The carbons bearing oxygen atoms are also clearly identifiable: C-3 at δ 67.2 ppm, C-16 at δ 81.2 ppm, the spiroketal carbon C-22 at δ 109.9 ppm, and C-26 at δ 65.3 ppm. nih.gov

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ nih.govresearchgate.net

| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) |

| 1 | 30.1 | 1.49 (m), 1.24 (m) |

| 2 | 37.0 | 1.72 (m), 1.47 (m) |

| 3 | 67.2 | 4.10 (br. s) |

| 4 | 33.7 | - |

| 5 | 40.5 | - |

| 6 | 28.7 | - |

| 7 | 27.1 | - |

| 8 | 35.4 | - |

| 9 | 40.5 | - |

| 10 | 35.4 | - |

| 11 | 21.0 | - |

| 12 | 40.0 | - |

| 13 | 40.9 | - |

| 14 | 56.4 | - |

| 15 | 31.8 | - |

| 16 | 81.2 | 4.40 (td, J = 7.9, 7.3, 6.2) |

| 17 | 62.7 | - |

| 18 | 16.2 | 0.75 (s) |

| 19 | 24.1 | 0.97 (s) |

| 20 | 41.9 | - |

| 21 | 14.5 | 0.98 (d, J = 6.2) |

| 22 | 109.9 | - |

| 23 | 31.6 | - |

| 24 | 29.0 | - |

| 25 | 30.5 | - |

| 26 | 65.3 | 3.94 (dd, J = 11.0, 2.8), 3.29 (d, J = 10.9) |

| 27 | 16.6 | 1.07 (d, J = 7.4) |

Data sourced from a comprehensive review on sarsasapogenin. nih.gov

2D NMR (COSY, TOCSY, HMQC, HMBC, NOESY, ROESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex NMR spectra of sarsasapogenin and establishing its detailed structure.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton coupling networks, helping to trace the connectivity within the individual rings of the steroid nucleus and the side chain. capes.gov.brscience.gov

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence) , correlates directly bonded proton and carbon atoms. capes.gov.brnih.gov This experiment is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). capes.gov.brnih.gov This is particularly useful for connecting different spin systems and for assigning quaternary carbons that have no attached protons. For example, in spirostanol (B12661974) derivatives, HMBC correlations between the Me-27 protons and carbons C-24, C-25, and C-26 are key for confirming the structure of the F-ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. These experiments are vital for determining the stereochemistry of the molecule, such as the cis/trans fusion of the rings and the orientation of substituents.

The complete assignment of the ¹H and ¹³C NMR spectra of sarsasapogenin has been achieved through the combined application of these 2D NMR techniques. capes.gov.br

Stereochemical Analysis via ¹H NMR Chemical Shift Differences (25R/25S Isomerism)

A key stereochemical feature of spirostanol sapogenins is the configuration at the C-25 position. The ¹H NMR spectrum provides a reliable method to distinguish between the 25R and 25S isomers. A critical diagnostic tool is the chemical shift difference (Δδ) between the two geminal protons at the C-26 position (H₂-26). nih.gov

For (25S)-spirostanes like sarsasapogenin, the axial orientation of the C-27 methyl group results in a significant chemical shift difference for the H₂-26 protons, with Δδ (δH-26a - δH-26b) being greater than 0.5 ppm. nih.govresearchgate.net In contrast, for (25R)-spirostanes , where the C-27 methyl group is equatorial, this difference is much smaller, typically less than 0.2 ppm. nih.govresearchgate.net This empirical rule provides a straightforward method for determining the stereochemistry at C-25.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound and to gain structural information through its fragmentation pattern.

Using electrospray ionization mass spectrometry (ESI-MS), sarsasapogenin exhibits a molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 417.34, which corresponds to the molecular formula C₂₇H₄₄O₃. nih.gov High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, further confirming the elemental composition.

The fragmentation pattern in MS/MS experiments provides additional structural clues. While detailed fragmentation pathways are complex, characteristic losses corresponding to parts of the spiroketal side chain are often observed.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion | m/z | Reference |

| ESI-MS | Positive | [M+H]⁺ | 417.34 | nih.gov |

| Flow-injection QqQ/MS | Positive (ESI) | [M+H]⁺ | 417.58 | nih.gov |

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS/MS)

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) is a powerful tool for the characterization of spirostanol saponins (B1172615). nih.gov This soft ionization technique allows for the ionization of macromolecules with minimal fragmentation, enabling precise molecular mass determination. nih.gov When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through collision-induced dissociation (CID). nih.gov

In the analysis of spirostanol saponins from plant extracts, such as those from Yucca schidigera, high-resolution ESI-Q-TOF-MS is instrumental. For instance, in the positive ion mode, a glycoside derivative of (25R)-5β-spirostan-2β,3β-diol-12-one was identified by its [M+H]⁺ ion. researchgate.net The subsequent MS/MS analysis reveals characteristic fragmentation patterns. Key observed fragment ions for spirostanol saponin (B1150181) isomers include those at m/z 433.3312, 397.3101, 283.2420, and 271.2056, which help to confirm the core spirostanol structure. researchgate.net

The fragmentation pathways are crucial for identification. Typically, the process involves the sequential loss of sugar units from the glycoside. A characteristic fragmentation of the aglycone itself involves the cleavage of the E-ring, leading to specific diagnostic ions that confirm the spirostane skeleton. nih.gov

Below is a table of characteristic MS/MS fragment ions observed for spirostanol saponin isomers, which are crucial for structural verification.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation | Reference |

| 889.4772 | 433.3312 | Aglycone fragment | researchgate.net |

| 889.4772 | 397.3101 | Aglycone fragment | researchgate.net |

| 889.4772 | 283.2420 | Aglycone fragment | researchgate.net |

| 889.4772 | 271.2056 | Aglycone fragment | researchgate.net |

| 727.4261 | 433.3312 | Aglycone fragment | researchgate.net |

| 595.3868 | 433.3312 | Aglycone fragment | researchgate.net |

| 739 | 273 | E-ring cleavage | nih.gov |

| 273 | 255 | Loss of H₂O | nih.gov |

Fast Atom Bombardment/Liquid Secondary Ion High Resolution Mass Spectrometry (FAB/LSI HR MS)

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique historically significant for the analysis of non-volatile and thermally labile compounds like steroidal glycosides. libretexts.orgwikipedia.org In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). nih.gov This process desorbs and ionizes the analyte, typically forming intact protonated molecules [M+H]⁺. umons.ac.benih.gov Liquid Secondary Ion Mass Spectrometry (LSIMS) is a related technique that uses a beam of high-energy ions (e.g., Cs⁺) instead of neutral atoms. nih.gov

The application of FAB-MS to spirostanol saponins has been demonstrated to be effective for determining molecular weights and the sequence of sugar chains. nih.govnih.gov Tandem mass spectrometry (FAB-MS/MS) using collisional activation yields crucial structural information by inducing sequential loss of the glycosidic moieties, allowing the sugar sequence to be established. libretexts.orgumons.ac.be A study on various steroidal saponins showed that FAB-MS could successfully characterize spirostanol structures. nih.gov A key fragmentation pattern observed was the loss of 144 Da, corresponding to a cleavage of the E-ring, which is a diagnostic feature for spirostanol saponins that lack a sugar substituent at the C-26 position. nih.gov

Chromatographic Separation Techniques

The isolation and purification of this compound often involves its separation from a complex matrix containing its stereoisomer, (25R)-5-beta-spirostan-3-beta-ol, and other related saponins. This separation is a significant analytical challenge due to the structural similarity of the diastereomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of spirostanol saponins. However, the separation of the 25R and 25S diastereomers is particularly challenging. Research has shown that the choice of both the stationary phase (column) and the mobile phase is critical for achieving successful separation. libretexts.org

A systematic study evaluated C8, C18, and C30 columns for the separation of 25R/S-spirostanol saponin diastereomers from Yucca schidigera. libretexts.orgumd.edu The C30 column was found to provide the highest efficiency and was ultimately successful in separating six pairs of these diastereomers for the first time using HPLC. libretexts.orgumons.ac.be The mobile phase composition also plays a key role; systems such as methanol-1% acetic acid and acetonitrile-1% acetic acid were tested, with the former showing better selectivity for certain types of spirostanol saponins. libretexts.orgumd.edu

Comparison of HPLC Columns for Spirostanol Saponin Diastereomer Separation

| Column Type | Separation Efficiency | Outcome | Reference |

|---|---|---|---|

| C8 | Low | Ineffective for diastereomer separation | libretexts.orgumd.edu |

| C18 | Moderate | Ineffective for diastereomer separation | libretexts.orgumd.edu |

| C30 | High | Successful separation of six diastereomer pairs | libretexts.orgumons.ac.be |

Evaporative Light Scattering Detector (ELSD) Integration

Spirostanol saponins like this compound lack a significant UV chromophore, making them difficult to detect with standard UV-Vis detectors used in HPLC. The Evaporative Light Scattering Detector (ELSD) is a universal detector that overcomes this limitation. wikipedia.org The ELSD works by nebulizing the column eluent, evaporating the mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles.

ELSD is highly effective when integrated with chromatographic systems for the analysis of spirostanol saponins. It is particularly valuable in techniques like Supercritical Fluid Chromatography (SFC), where it has been used to successfully monitor the separation of 25R/S isomeric mixtures. nih.gov The detector's response is dependent on the concentration of the analyte, making it suitable for quantitative analysis once properly calibrated. nih.gov

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the initial fractionation and purification of compounds from crude plant extracts. researchgate.net In the context of isolating spirostanol saponins, it serves as a crucial primary separation step. For example, fractions from a Yucca schidigera extract were subjected to silica gel column chromatography using a mobile phase of dichloromethane (B109758) and methanol (B129727) (e.g., a 100:7 v/v mixture). researchgate.net This process allowed for the separation of the complex mixture into simpler fractions, leading to the successful isolation of specific spirostanol saponin glycosides, including mixtures of 25R/S isomers. researchgate.net

Separation of Stereoisomers (e.g., 25R/S-Spirostanol Saponin Diastereomers)

The separation of 25R and 25S spirostanol saponin diastereomers is a significant challenge due to their identical mass and similar physical properties. nih.gov As different stereoisomers can exhibit distinct biological activities, their successful separation is crucial for pharmacological research. libretexts.org Two primary advanced chromatographic methods have proven effective.

Supercritical Fluid Chromatography (SFC): This technique has emerged as a powerful tool for chiral separations. Using two CHIRALPAK IC columns connected in series, researchers successfully separated six pairs of 25(R/S)-spirostanol saponin diastereomers from Trigonella foenum-graecum. nih.govnih.gov SFC offers advantages such as faster analysis and reduced solvent consumption compared to traditional HPLC. nih.gov

High-Performance Liquid Chromatography (HPLC) with a C30 Column: As detailed previously, the use of a C30 stationary phase provides a unique selectivity that enables the separation of these diastereomers. libretexts.orgumons.ac.be This method, using a mobile phase of methanol and aqueous acetic acid, successfully resolved six pairs of diastereomers from Yucca schidigera, demonstrating its efficacy where more common C8 and C18 columns failed. libretexts.orgumd.edu

Methods for Separating 25R/S-Spirostanol Saponin Diastereomers

| Technique | Stationary Phase | Key Advantage | Reference |

|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | CHIRALPAK IC (x2) | High resolution for chiral separation | nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | C30 Column | High efficiency and selectivity for diastereomers | libretexts.orgumons.ac.be |

Anti-inflammatory Potential and Cellular Modulation

Tigogenin (B51453) and its derivatives have been investigated for their ability to modulate immune responses, a key aspect of inflammation. The focus of this research has been on their interaction with inflammatory signaling molecules and their effects on various cell types involved in the inflammatory process.

Inhibition of Inflammatory Cytokine Production (e.g., TNF-α, IL-6)

The inflammatory process is largely mediated by cytokines, which are signaling proteins that orchestrate the cellular response to injury or infection. Key pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Overproduction of these cytokines is a hallmark of many chronic inflammatory diseases.

In vitro studies have explored the immunomodulatory properties of synthetic derivatives of tigogenin. In one such study, researchers examined the effects of these analogues on the expression of cytokine genes in THP-1 cells, a human monocytic cell line often used to study immune responses. The findings revealed that certain tigogenin derivatives did not induce the expression of pro-inflammatory cytokines following stimulation with lipopolysaccharide (LPS), a potent inflammatory trigger. Furthermore, these compounds were observed to stimulate the expression of the anti-inflammatory cytokine IL-10, which plays a crucial role in resolving inflammation.

While direct studies on tigogenin itself are limited, research on complex extracts containing tigogenin glycosides has shown significant inhibition of TNF-α production in LPS-stimulated cellular models, including 16HBE, HPAEpiCs, and HUVECs. nih.gov This suggests that this compound, as a core structure, may contribute to the anti-inflammatory effects observed with these extracts and derivatives. The modulation of cytokine production, particularly the suppression of TNF-α and potential promotion of IL-10, points towards a mechanism that could temper inflammatory responses at the cellular level.

Table 1: In Vitro Anti-inflammatory and Cytokine Modulation Activities

| Compound/Extract | Cell Line | Key Findings |

|---|---|---|

| Tigogenin Derivatives | THP-1 | Did not induce pro-inflammatory cytokine expression; stimulated anti-inflammatory IL-10. |

Cell Line Models for Anti-inflammatory Research (e.g., 16HBE, HPAEpiCs, HUVECs)

To investigate the anti-inflammatory potential of compounds like this compound, researchers utilize various cell line models that represent tissues involved in inflammatory diseases. Human Umbilical Vein Endothelial Cells (HUVECs) are a critical model, as the endothelium plays a central role in inflammation by controlling the passage of immune cells from the bloodstream into tissues. Studies have used HUVECs to evaluate the antiproliferative and potential anti-angiogenic effects of tigogenin derivatives.

Further research into plant extracts containing glycosides of this compound has employed a broader range of cell lines to model respiratory inflammation. nih.gov These include:

16HBE cells: A human bronchial epithelial cell line, used to model the airway epithelium.

HPAEpiCs: Human pulmonary alveolar epithelial cells, representing the gas-exchange region of the lungs.

HUVECs: Human umbilical vein endothelial cells, modeling the vascular endothelium.

In studies using these cell lines, an extract containing (25S)-5β-spirostan-3β-ol glycosides demonstrated significant anti-inflammatory activity by inhibiting the production of TNF-α in cells stimulated with LPS. nih.gov The use of these specific cell lines allows for a more detailed understanding of how the compound might affect inflammatory processes in different biological compartments, such as the airways and the vasculature.

Anticancer and Cytotoxic Mechanisms

The potential of this compound and its related compounds to combat cancer is an active area of investigation. Research has focused on its ability to induce programmed cell death (apoptosis) in cancer cells and to interfere with cellular mechanisms that allow tumors to thrive.

Induction of Apoptosis via Mitochondrial Pathways

Apoptosis is a natural, controlled process of cell death that is essential for normal development and tissue homeostasis. Many cancer cells evade this process, leading to uncontrolled proliferation. A key strategy in cancer therapy is to reactivate apoptotic pathways within tumor cells. The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for this. It involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors and the activation of a cascade of enzymes called caspases, which execute the cell death program.

Studies on derivatives of tigogenin have provided direct evidence of pro-apoptotic activity. An L-serine derivative of tigogenin was shown to induce apoptosis in the MCF-7 human breast cancer cell line by activating caspase-3 and caspase-7. The activation of these "executioner" caspases is a hallmark of the final stages of apoptosis.

The mitochondrial pathway leading to caspase activation typically involves several key steps:

Upregulation of Pro-apoptotic Proteins: An increase in the ratio of pro-apoptotic proteins (like BAX) to anti-apoptotic proteins (like Bcl-2).

Loss of Mitochondrial Membrane Potential: The BAX/Bcl-2 ratio influences the integrity of the mitochondrial membrane, and a shift in favor of BAX can lead to a loss of the mitochondrial membrane potential.

Caspase Activation: This disruption triggers the activation of initiator caspases (like caspase-9), which in turn activate executioner caspases (like caspase-3 and -7), ultimately leading to cell death. mdpi.comwikipedia.org

This established mechanism, observed in detail for other closely related steroidal saponins, provides a strong framework for understanding the pro-apoptotic effects of tigogenin derivatives.

Table 2: In Vitro Anticancer and Apoptotic Mechanisms

| Compound | Cell Line | Molecular Mechanism |

|---|---|---|

| L-serine derivative of Tigogenin | MCF-7 (Breast Cancer) | Induced apoptosis by activating caspase-3/7. |

Inhibition of Hypoxia-Inducible Factor 1 Alpha (HIF-1α)

Hypoxia, or low oxygen level, is a common feature of the microenvironment in solid tumors. nih.gov Cancer cells adapt to this stress by activating a transcription factor known as Hypoxia-Inducible Factor 1 (HIF-1). The alpha subunit, HIF-1α, is the oxygen-regulated component. nih.gov When stabilized under hypoxic conditions, HIF-1α promotes the transcription of numerous genes that help the tumor survive and grow, for instance by promoting angiogenesis (the formation of new blood vessels) and shifting cellular metabolism. mdpi.com

Because of its critical role in tumor progression and resistance to therapy, HIF-1α is considered a significant target for anticancer drug development. ebi.ac.ukd-nb.info Inhibitors of HIF-1α can act through several mechanisms:

Inhibiting the synthesis of HIF-1α protein. ebi.ac.uk

Promoting the degradation of the HIF-1α protein. nih.gov

Blocking the ability of the HIF-1 complex to bind to DNA.

Inhibiting the transcriptional activity of the HIF-1 complex. nih.gov

Currently, there is a lack of direct in vitro studies specifically demonstrating that this compound or its derivatives function as inhibitors of HIF-1α. While many natural products have been identified as HIF-1 inhibitors, this particular activity has not been prominently documented for tigogenin in the scientific literature.

Neuroprotective Effects (e.g., reversal of free radical neurotoxicity, influence on neuronal growth factors)

Neuroprotection refers to the preservation of neuronal structure and function. A key threat to neurons is neurotoxicity, which can be caused by factors like oxidative stress from free radicals and excitotoxicity from excessive stimulation by neurotransmitters like glutamate.

While research on tigogenin itself is emerging, studies on its close chemical relatives and derivatives have shown promise for neuroprotective activity. In vitro experiments have demonstrated that certain synthetic analogues of tigogenin are not neurotoxic to differentiated SH-SY5Y neuroblastoma cells. sci-hub.se More importantly, in a model of glutamate-induced cytotoxicity, these derivatives showed a capacity to increase the viability of the neuronal cells, indicating a neuroprotective effect. sci-hub.se This suggests an ability to counteract the damaging effects of excitotoxicity, a common pathway of neuronal cell death in various neurological disorders.

The broader class of steroidal saponins, to which tigogenin belongs, has been associated with antioxidant properties, which are crucial for reversing neurotoxicity caused by free radicals. researchgate.net Free radicals are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA, leading to cell death. By scavenging these free radicals, compounds can protect neurons from oxidative stress-induced damage. Although not yet demonstrated specifically for tigogenin, the influence on neuronal growth factors, which support the growth, survival, and differentiation of neurons, represents another potential mechanism for neuroprotection by this class of compounds.

An exploration of the biological activities of the steroidal sapogenin this compound, commonly known as Tigogenin, reveals its significant potential in oncology and microbiology. This article delves into the in vitro biological activities and associated molecular mechanisms of this compound, focusing on its cytotoxicity against cancer cells, its antimicrobial properties, and its role in steroid metabolism.

Structure Activity Relationship Sar Studies of 25s 5 Beta Spirostan 3 Beta Ol and Its Derivatives

Influence of Sapogenin Type on Biological Activity

The structure of the aglycone, or sapogenin, forms the backbone of the saponin (B1150181) molecule and plays a fundamental role in determining its biological properties. Variations in the sapogenin skeleton, such as the presence of hydroxyl groups, double bonds, or different ring conformations, can lead to substantial differences in bioactivity.

Research has shown that the type of sapogenin has a significant impact on the cytotoxic activity of spirostanol (B12661974) saponins (B1172615). For instance, a comparison of β-chacotriosides with different aglycones revealed that the hecogenin (B1673031) derivative was highly cytotoxic against the human myeloid leukemia cell line (HL-60) with an IC50 value of 4.3 ± 1.0 μM. In stark contrast, the 5α-hydroxy-laxogenin β-chacotrioside showed a complete loss of activity (IC50 > 100 μM) uj.edu.pl. This highlights that even subtle changes in the aglycone, such as the introduction of a hydroxyl group, can dramatically alter the compound's cytotoxic potential.

Furthermore, the presence of certain functional groups on the aglycone is critical. For example, the spirostanol structure itself is considered essential for certain biological activities. A study comparing methyl protodioscin (B192190) (a furostanol glycoside) and dioscin (B1662501) (a spirostanol glycoside) found that only dioscin induced differentiation, apoptosis, and cytotoxicity in HL-60 cells, suggesting the closed spirostanol ring system is crucial for these effects nih.gov.

The table below illustrates the influence of the sapogenin type on the cytotoxic activity of spirostanol saponins.

| Sapogenin | Glycoside | Cell Line | Activity (IC50 in µM) |

| Hecogenin | β-chacotrioside | HL-60 | 4.3 ± 1.0 uj.edu.pl |

| 5α-hydroxy-laxogenin | β-chacotrioside | HL-60 | > 100 uj.edu.pl |

| Diosgenin (B1670711) | Dioscin | HL-60 | Active nih.gov |

| Protodioscin aglycone | Methyl protodioscin | HL-60 | Inactive nih.gov |

Impact of Substituent Position and Quantity

The position and number of substituents on the spirostanol framework are critical determinants of biological activity. The presence of functional groups such as hydroxyls, carbonyls, and acyl groups can either enhance or diminish the cytotoxic effects of these compounds.

Studies have demonstrated that additional hydroxylation of the aglycone can significantly reduce cytotoxicity. For example, the introduction of a hydroxyl group at the C-2 position or a carbonyl group at the C-12 position in the 5β-spirostanol structure was found to markedly decrease cytotoxic activity nih.gov. Specifically, a study on the synthesis and cytotoxicity of gitonin and its analogues revealed that the presence of a 2α-hydroxy group on the tigogenin (B51453) aglycone weakened the cytotoxicity of the resulting saponin against A549, HepG2, and MCF-7 cancer cell lines rsc.org.

Conversely, the acylation of hydroxyl groups can lead to a significant increase in cytotoxic potential. The partial pivaloylation of β-D-glucosides of 5α-hydroxy-laxogenin resulted in the most potent cytotoxic compounds among a series of tested glycosides nih.gov. This was a noteworthy finding as it was the first report of acylated spirostanyl glucosides displaying significant cytotoxicity, opening new avenues for developing saponin analogues as anticancer agents nih.gov.

The following table summarizes the impact of substituent modifications on the cytotoxic activity of spirostanol saponins.

| Aglycone | Substituent Modification | Cell Line | Effect on Cytotoxicity |

| 5β-spirostanol | C-2 hydroxyl group | Not specified | Significantly reduced nih.gov |

| 5β-spirostanol | C-12 carbonyl group | Not specified | Significantly reduced nih.gov |

| Tigogenin | 2α-hydroxy group | A549, HepG2, MCF-7 | Weakened rsc.org |

| 5α-hydroxy-laxogenin | Partial pivaloylation of glucoside | HL-60 | Potentiation nih.gov |

Role of Sugar Moiety and Glycosylation Patterns

The sugar moiety (glycone) attached to the sapogenin plays a pivotal role in the biological activity of spirostanol saponins. The number, type, and sequence of sugar units, as well as the glycosylation site on the aglycone, can profoundly influence the compound's properties, including its solubility, cell membrane permeability, and interaction with biological targets.

Generally, the presence of a sugar chain is essential for the cytotoxic activity of spirostanol saponins, as the aglycones alone are often inactive mdpi.com. However, the relationship between the length of the sugar chain and cytotoxicity is complex. Some studies suggest that elongation of the sugar chain can be detrimental to activity nih.gov. For instance, the total synthesis and evaluation of gitonin and its analogues showed that while the removal of the terminal β-D-galactopyranosyl residue from the trisaccharide chain did not decrease inhibitory activity, further cleavage of sugar units led to a serious reduction in cytotoxicity rsc.org. This indicates that a certain length and composition of the sugar chain are optimal for activity.

The type of sugar and the linkages between them are also important. In a study of hederagenin (B1673034) saponins, rhamnose was found to confer more potent activity than glucose nih.gov. The nature and linkage of the second sugar in the chain were also shown to be of importance nih.gov.

The table below provides examples of how the sugar moiety influences the cytotoxic activity of spirostanol saponins.

| Saponin | Sugar Moiety Modification | Cell Lines | Effect on Cytotoxicity |

| Gitonin (trisaccharide) | Removal of terminal galactose (to a disaccharide) | A549, HepG2, MCF-7 | No decrease in activity rsc.org |

| Gitonin disaccharide | Further cleavage of sugar units (to a monosaccharide) | A549, HepG2, MCF-7 | Seriously reduced activity rsc.org |

| Hederagenin glycosides | Elongation of the sugar chain | Various | Detrimental effect nih.gov |

| Hederagenin glycosides | Rhamnose vs. Glucose as second sugar | Various | Rhamnose showed more potent activity nih.gov |

Stereochemical Configuration (25R/25S) and Bioactivity

The stereochemistry at the C-25 position of the spirostanol skeleton, which gives rise to the 25R and 25S diastereomers, has a significant influence on biological activity. (25S)-5-beta-spirostan-3-beta-ol is the 25S epimer, also known as sarsasapogenin (B1680783). The differential spatial arrangement of the methyl group at C-27 in these isomers can affect how the molecule interacts with its biological targets.

A study on 25R/S-spirostanol saponin diastereomers from Yucca schidigera demonstrated a clear difference in their inhibitory activities against SW620 human colon cancer cells. For C-12 unsubstituted spirostanol saponins, the 25S diastereomers consistently showed stronger bioactivity than their 25R counterparts. For example, the IC50 value for the 25S saponin was lower (indicating higher potency) than for the corresponding 25R saponin in several tested pairs rsc.org.

Interestingly, this trend was reversed for C-12 carbonylated diastereomers, where the 25R epimer was more active than the 25S epimer rsc.org. This suggests a complex interplay between the stereochemistry at C-25 and the substitution pattern on the aglycone in determining the ultimate biological effect.

The following table presents a comparison of the cytotoxic activities of 25R and 25S spirostanol saponin diastereomers.

| Compound Pair | C-25 Configuration | C-12 Substitution | Cell Line | Cytotoxicity (IC50 in µM) |

| 4a vs. 4b | 25R / 25S | Unsubstituted | SW620 | 4b (25S) more active than 4a (25R) rsc.org |

| 5a vs. 5b | 25R / 25S | Unsubstituted | SW620 | 5b (25S) more active than 5a (25R) rsc.org |

| 6a vs. 6b | 25R / 25S | Unsubstituted | SW620 | 6b (25S) more active than 6a (25R) rsc.org |

| 3a vs. 3b | 25R / 25S | Carbonyl | SW620 | 3a (25R) more active than 3b (25S) rsc.org |

Correlation of Polarity with Biological Effects

The polarity of spirostanol saponins, which is a function of the number and nature of polar groups such as hydroxyls and sugar moieties, is another critical factor influencing their biological activity. Polarity affects the molecule's ability to cross cell membranes and interact with both hydrophobic and hydrophilic environments.

There appears to be an optimal range of polarity for biological activity. An increase in the number of hydroxyl groups on the aglycone, which increases polarity, has been shown to reduce cytotoxicity. For instance, in silico docking studies on saponins from Convallaria majalis suggested that diols (less polar) have a higher affinity for the HER2 receptor and tubulin than the more polar tetrols and pentols nih.gov. This indicates that excessive polarity may hinder the interaction with the target site.

However, the sugar moiety, which also contributes significantly to polarity, is generally essential for activity. This suggests that a balance between the hydrophobicity of the aglycone and the hydrophilicity of the sugar chain is necessary for optimal biological effects. The amphiphilic nature of saponins is key to their ability to interact with and disrupt cell membranes, a common mechanism of their cytotoxic action nih.gov.

The following table provides a qualitative correlation between polarity and the biological effects of spirostanol saponins.

| Compound Type | Relative Polarity | Biological Effect |

| Diol sapogenins | Less polar | Higher affinity for HER2 and tubulin (in silico) nih.gov |

| Tetrol and pentol sapogenins | More polar | Lower affinity for HER2 and tubulin (in silico) nih.gov |

| Aglycones (sapogenins) | Low polarity | Generally inactive mdpi.com |

| Glycosides (saponins) | Higher polarity (amphiphilic) | Generally active mdpi.com |

Theoretical and Computational Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the potential interactions between a ligand, such as (25S)-5-beta-spirostan-3-beta-ol, and a protein target at the atomic level.

Protein-Ligand Interactions (e.g., HIF-1α, HER2, Tubulin)

While specific molecular docking studies for this compound with Hypoxia-Inducible Factor-1α (HIF-1α), Human Epidermal Growth Factor Receptor 2 (HER2), and Tubulin are not extensively detailed in the available literature, the methodology is widely applied to similar natural products and these specific cancer-related targets.

HIF-1α: Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in cellular response to low oxygen conditions and is a key target in cancer research. nih.govfrontiersin.org Molecular docking studies on HIF-1α typically focus on identifying compounds that can bind to its active sites, such as the PAS (Per-ARNT-Sim) domains or the FIH-1 (Factor Inhibiting HIF) binding site, thereby inhibiting its transcriptional activity. nih.govnih.gov For potential inhibitors, key interactions often involve amino acid residues like TYR-21, ASN-34, VAL-35, and ARG-46. nih.gov

HER2: The HER2 receptor, a member of the epidermal growth factor receptor family, is overexpressed in certain types of breast cancer. areeo.ac.irnih.gov Docking studies with HER2 aim to find molecules that can bind to its tyrosine kinase domain, inhibiting its signaling pathway. areeo.ac.ir Important residues within the ATP-binding pocket of HER2 that frequently interact with inhibitors include Lys724, Leu726, Val734, Ala751, and Thr798. nih.gov Natural compounds are often screened for their potential to interact with these key residues. areeo.ac.ir

Tubulin: Tubulin proteins are the building blocks of microtubules, essential components of the cytoskeleton involved in cell division. nih.gov Molecules that bind to tubulin can disrupt microtubule dynamics, making it a significant target for anticancer drugs. Docking studies often investigate binding at specific sites, such as the colchicine-binding site located at the interface of α- and β-tubulin. plos.org Interactions with residues in this pocket can inhibit tubulin polymerization. rsc.org Studies on other natural products have identified key interactions with residues like Cys316 or Lys352. nih.gov

Binding Energy and Interaction Analysis

A primary output of molecular docking is the binding energy, which estimates the binding affinity between the ligand and the protein. innovareacademics.in This value, typically expressed in kcal/mol, indicates the stability of the protein-ligand complex; a more negative value suggests a stronger and more stable interaction. nih.gov

Interaction analysis further details the non-covalent forces stabilizing the complex. These include:

Hydrogen Bonds: Crucial for specificity and stability.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Electrostatic Interactions: Occur between charged or polar atoms. nih.gov

While specific binding energies for this compound with HIF-1α, HER2, and Tubulin are not documented in the reviewed literature, the table below presents typical binding energies for other natural product inhibitors against these targets to illustrate the expected values from such studies.

| Target Protein | Example Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| HIF-1α | Naringenin | -8.48 | Not specified in source |

| HER2 | Lycopene | -9.82 | Residues in hydrophobic pocket II |

| HER2 | Lapatinib (Control) | -7.65 | Leu726, Val734, Ala751, Lys753 |

| Tubulin | Indanocine | Varies by isotype | Binds at αβ-tubulin interface |

This table is for illustrative purposes, showing data for other compounds to demonstrate the type of results obtained from molecular docking studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.comnih.gov For protein-ligand complexes identified through molecular docking, MD simulations provide insights into the stability and conformational changes of the complex in a simulated physiological environment. nih.govbohrium.com The simulation tracks the trajectory of the complex over a period, typically nanoseconds, allowing for the analysis of its dynamic behavior. bohrium.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein-ligand complex from its initial docked pose over time. A stable RMSD value suggests the complex remains in a stable conformation. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values suggest greater flexibility in those regions of the protein. nih.gov

Radius of Gyration (Rg): Represents the compactness of the protein-ligand complex. A stable Rg value indicates that the complex is not unfolding or undergoing major conformational changes. nih.gov

Solvent Accessible Surface Area (SASA): Measures the surface area of the complex that is accessible to the solvent, providing information about changes in its surface exposure. nih.gov

Although no specific MD simulation studies were found for this compound with the mentioned targets, this technique is crucial for validating the stability of docking results and understanding the dynamic nature of the binding. plos.orgbohrium.com

| MD Simulation Parameter | Description | Implication of Stability |

| RMSD | Measures the change in atomic coordinates from a reference structure. | A low and converging value indicates a stable complex. |

| RMSF | Measures the flexibility of individual residues. | Identifies stable and flexible regions of the protein upon ligand binding. |

| Radius of Gyration (Rg) | Indicates the overall compactness of the protein structure. | A constant value suggests the protein's folding remains stable. |

This table describes common parameters used in MD simulations to assess the stability of protein-ligand complexes.

Quantum Chemical Calculations (e.g., GIAO DFT for Chemical Shifts)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to predict the electronic structure and properties of molecules with high accuracy. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within DFT, is particularly powerful for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.orgresearchgate.net

This computational method calculates the magnetic shielding tensors for each nucleus in a molecule. By comparing these calculated values to a reference standard (like tetramethylsilane, TMS), theoretical NMR chemical shifts (e.g., for ¹H and ¹³C) can be predicted. nih.gov These predictions are invaluable for:

Structure Elucidation: Confirming the structure of newly synthesized or isolated compounds by correlating calculated chemical shifts with experimental NMR data. nih.gov

Stereochemistry Assignment: Helping to distinguish between different stereoisomers of a complex molecule.

Conformational Analysis: Investigating the preferred conformation of a molecule in solution. nih.gov

The accuracy of GIAO-DFT calculations depends on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G(2d,p), cc-pVTZ). nih.govrsc.org While no specific GIAO-DFT studies for the calculation of this compound's chemical shifts were identified in the search, this method remains a standard and powerful tool for the structural characterization of such complex natural products. mdpi.comrsc.org

In Silico Predictive Evaluation (e.g., ADMET prediction methods for absorption properties)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. nih.govnih.gov These computational models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological properties, helping to identify candidates with favorable drug-like characteristics. sci-hub.seresearchgate.net

For absorption properties, several parameters are commonly predicted:

Human Intestinal Absorption (HIA): Predicts the percentage of a compound that will be absorbed from the human gut. nih.gov

Caco-2 Permeability: Uses a model of the intestinal epithelial cell barrier to predict passive diffusion across the gut wall. nih.gov

P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts whether a compound is likely to be transported by or inhibit the P-gp efflux pump, which can limit drug absorption. nih.gov

Water Solubility: An essential property influencing absorption. nih.gov

Various open-access web servers and software (e.g., SwissADME, pkCSM) are used for these predictions. researchgate.netnih.gov These tools often evaluate compounds based on established guidelines like Lipinski's Rule of Five to assess their oral bioavailability potential. researchgate.net While a specific, detailed ADMET profile for this compound was not found, the table below shows example predicted absorption properties for other natural products, illustrating the data obtained from such analyses.

| Compound | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (log Papp) | Predicted Water Solubility (logS) |

| Arbutin | 38.02 | Not specified in source | -0.065 (log mol/L) |

| Dihydroformononetin | 95.51 | Not specified in source | -3.523 (log mol/L) |

| Caffeic acid 4-O-glucoside | 14.02 | Not specified in source | -2.351 (log mol/L) |

This table, based on data from pKCSM predictions for other natural compounds, is for illustrative purposes only. nih.gov

Future Research Directions

Exploration of Novel Biological Targets and Signaling Pathways

The quest for novel therapeutic agents necessitates a deep understanding of how molecules like (25S)-5-beta-spirostan-3-beta-ol interact with biological systems. Future research should prioritize the identification and validation of its molecular targets and the elucidation of the downstream signaling pathways it modulates.

Initial in silico studies on similar spirostanol (B12661974) compounds have suggested potential interactions with key proteins implicated in cancer, such as the human epidermal growth factor receptor 2 (HER2) and tubulin. nih.gov These computational predictions provide a strong foundation for experimental validation. Future investigations should employ a range of biochemical and cell-based assays to confirm these interactions and determine the functional consequences. Techniques such as differential scanning fluorimetry, surface plasmon resonance, and isothermal titration calorimetry can provide quantitative data on binding affinity and thermodynamics.

Furthermore, unbiased screening approaches, such as chemical proteomics, can be utilized to identify a broader spectrum of protein targets within the cell. By immobilizing this compound or a suitable derivative onto a solid support, researchers can capture and subsequently identify interacting proteins using mass spectrometry. This will provide a more comprehensive view of its cellular interactome.

Beyond target identification, it is crucial to dissect the signaling cascades affected by this compound. Transcriptomic and proteomic analyses of cells treated with this compound can reveal changes in gene and protein expression, offering insights into the modulated pathways. For instance, studies on other spirostanol saponins (B1172615) have indicated their potential to induce apoptosis, modulate inflammatory responses, and even reverse drug resistance in cancer cells, suggesting interference with pathways like NF-κB, MAPK, and PI3K/Akt. nih.govnih.gov A focused investigation into these and other relevant pathways will be critical to understanding the mechanism of action of this compound.

Advanced Synthetic Strategies for Complex Derivatives

The structural complexity of this compound offers a rich platform for the generation of novel derivatives with potentially enhanced or entirely new biological activities. Future research in this area should focus on developing efficient and stereoselective synthetic methodologies.

The biosynthesis of steroidal saponins involves a series of oxidation, hydroxylation, and glycosylation steps on a squalene-derived backbone. nih.gov Understanding and harnessing these biosynthetic pathways could pave the way for biocatalytic or chemoenzymatic approaches to generate novel derivatives. The use of microbial biotransformation, for instance, has been shown to modify steroidal saponins, producing new and diverse structures. nih.gov

From a chemical synthesis perspective, the existing functional groups on the this compound scaffold, such as the 3-beta-hydroxyl group, provide a handle for derivatization. Strategies can be developed to introduce a wide array of functionalities, including different glycosidic units, acyl groups, or pharmacophoric moieties. The synthesis of a tosylate derivative of a similar spirostanol as an intermediate for brassinosteroids highlights the feasibility of modifying the steroidal core.

The creation of a library of derivatives will be instrumental for structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can identify the key structural features responsible for its effects. This knowledge is invaluable for the rational design of more potent and selective analogs.

Chemoinformatics and Computational Drug Discovery Initiatives

Chemoinformatics and computational drug discovery offer powerful tools to accelerate the investigation of this compound and its derivatives. researchgate.net These in silico approaches can guide experimental work, reduce costs, and provide valuable insights into the molecular basis of biological activity.

Future research should leverage molecular modeling techniques to refine the understanding of how this compound interacts with its biological targets. nih.gov Building upon initial docking studies, more advanced computational methods like molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex, providing a more realistic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) studies will be crucial in conjunction with the synthesis of new derivatives. By correlating the structural properties of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of virtual compounds before their synthesis. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency and desired properties.

Furthermore, pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to screen large virtual libraries of compounds to identify novel scaffolds that mimic the active conformation of this compound, potentially leading to the discovery of new classes of active molecules.

Integrated Multi-Omics Approaches in Elucidating Mechanisms of Action

To gain a holistic understanding of the cellular response to this compound, future research should embrace integrated multi-omics approaches. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, a comprehensive picture of the compound's mechanism of action can be constructed. researchgate.netdntb.gov.uanih.govuic.edu

For example, treating a relevant cell line or model organism with this compound and subsequently performing transcriptomic analysis (e.g., RNA-Seq) can reveal changes in the expression of thousands of genes. Simultaneously, proteomic analysis (e.g., using mass spectrometry) can identify changes in protein abundance and post-translational modifications. Metabolomic profiling can then uncover alterations in the cellular metabolic state.

The integration of these datasets can reveal interconnected networks and pathways that are perturbed by the compound. For instance, an observed change in the expression of a particular gene at the transcript level can be correlated with changes in the corresponding protein level and the levels of metabolites in the pathway in which that protein is involved. This multi-layered view is essential for building robust hypotheses about the compound's mechanism of action. Such approaches have been successfully applied to understand the complex mechanisms of traditional Chinese medicines and to unlock the biosynthetic potential of microorganisms for natural product discovery. nih.govuic.edu

Methodological Advancements in Structural Elucidation of Minor Components

Natural extracts containing this compound are often complex mixtures containing a variety of structurally related minor components. These minor saponins, even at low concentrations, may possess significant biological activity. Therefore, future research must focus on advanced analytical methods for their isolation and structural elucidation.

The use of hyphenated chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution tandem mass spectrometry (MS/MS), is a powerful tool for the rapid screening and tentative identification of steroidal saponins in complex mixtures. researchgate.netnih.gov The fragmentation patterns observed in MS/MS experiments provide valuable structural information about the aglycone and the sugar moieties.

For unambiguous structure determination, especially of novel and minor components, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Advanced 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are essential for elucidating the complex stereochemistry of these molecules. nih.govnih.gov The combination of MS-based dereplication with NMR analysis has proven to be an efficient strategy for accelerating the identification of novel saponins. elsevierpure.com

Furthermore, the development of optimized isolation strategies, potentially employing multi-dimensional chromatography, will be crucial for obtaining pure samples of minor components for thorough biological evaluation.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.